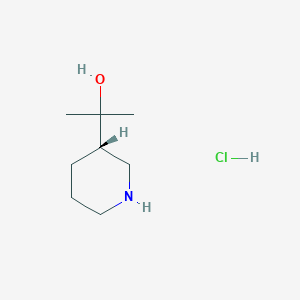
(S)-2-(piperidin-3-yl)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(piperidin-3-yl)propan-2-ol hydrochloride is a chiral compound with significant importance in various scientific fields It is a hydrochloride salt form of (S)-2-(piperidin-3-yl)propan-2-ol, which features a piperidine ring attached to a propanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(piperidin-3-yl)propan-2-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.
Formation of the Propanol Group: The propanol group is introduced through a series of reactions, including reduction and substitution reactions.
Chirality Introduction: The chiral center is introduced using chiral catalysts or chiral starting materials to ensure the desired (S)-configuration.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and automated systems to maintain precise control over reaction parameters.
化学反応の分析
Types of Reactions
(S)-2-(piperidin-3-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its alcohol form.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
(S)-2-(piperidin-3-yl)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (S)-2-(piperidin-3-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and resulting in various biological effects. The exact pathways involved depend on the specific application and target of interest.
類似化合物との比較
Similar Compounds
®-2-(piperidin-3-yl)propan-2-ol hydrochloride: The enantiomer of the compound with different biological activities.
2-(piperidin-3-yl)ethanol: A structurally similar compound with a different side chain.
3-(piperidin-3-yl)propan-1-ol: Another analog with a different position of the hydroxyl group.
Uniqueness
(S)-2-(piperidin-3-yl)propan-2-ol hydrochloride is unique due to its specific (S)-configuration, which imparts distinct biological activities and selectivity towards certain molecular targets. This makes it a valuable compound in research and potential therapeutic applications.
特性
分子式 |
C8H18ClNO |
|---|---|
分子量 |
179.69 g/mol |
IUPAC名 |
2-[(3S)-piperidin-3-yl]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2,10)7-4-3-5-9-6-7;/h7,9-10H,3-6H2,1-2H3;1H/t7-;/m0./s1 |
InChIキー |
SEDMILKWVAVRIH-FJXQXJEOSA-N |
異性体SMILES |
CC(C)([C@H]1CCCNC1)O.Cl |
正規SMILES |
CC(C)(C1CCCNC1)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


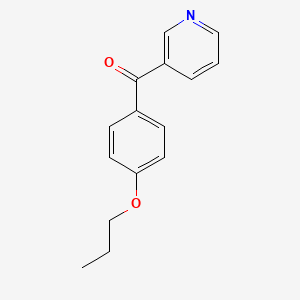

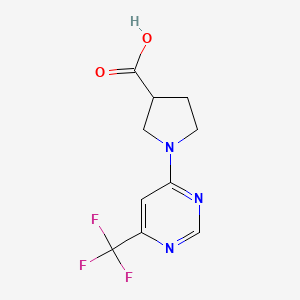
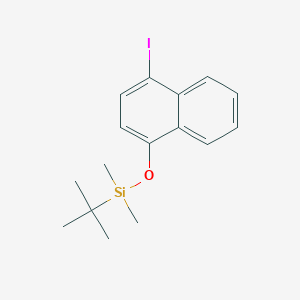
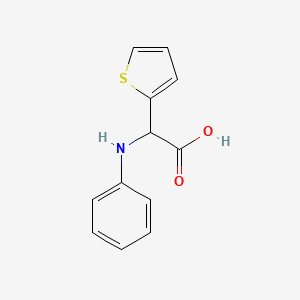
![4-Allyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B15228383.png)

![7-Methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B15228391.png)
![(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)propanoic acid](/img/structure/B15228400.png)
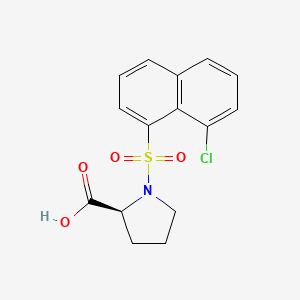
![6-fluoro-5-(piperidin-4-yl)-5H-imidazo[5,1-a]isoindole](/img/structure/B15228412.png)
![2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B15228414.png)

![2,4-Dichloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine](/img/structure/B15228430.png)
